Pirlindole d4
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Overview
Description
Pirlindole d4 is a deuterium-labeled derivative of pirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A). Pirlindole is primarily used as an antidepressant and has been studied for its potential in treating fibromyalgia. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic and metabolic studies .
Preparation Methods
The synthesis of pirlindole d4 involves the incorporation of deuterium atoms into the pirlindole molecule. One common method is the Fischer indole synthesis, which involves the reaction of p-tolylhydrazine hydrochloride with 1,2-cyclohexanedione to form 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. This intermediate is then reacted with ethanolamine, followed by halogenation with phosphorus oxychloride, and intramolecular alkylation to form dehydropirlindole. The final step involves the reduction of the imine with sodium borohydride to yield pirlindole .
Chemical Reactions Analysis
Pirlindole d4 undergoes various chemical reactions, including:
Oxidation: Pirlindole can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the pirlindole structure.
Hydrogenation: Deuterium atoms can be incorporated into the molecule through hydrogenation reactions using deuterium gas
Scientific Research Applications
Pirlindole d4 is used extensively in scientific research due to its deuterium labeling, which provides several advantages:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Studies: this compound is used to investigate the metabolic pathways and the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of the drug.
Antidepressant Research: This compound is studied for its potential antidepressant effects and its mechanism of action in treating depression and fibromyalgia
Mechanism of Action
Pirlindole d4 exerts its effects primarily through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters such as norepinephrine and serotonin, leading to an increase in their levels in the brain. This elevation in neurotransmitter levels is associated with improved mood and relief from depressive symptoms. Additionally, this compound may inhibit the reuptake of noradrenaline and 5-hydroxytryptamine, further contributing to its antidepressant effects .
Comparison with Similar Compounds
Pirlindole d4 is structurally and pharmacologically related to other reversible inhibitors of monoamine oxidase A, such as metralindole and tetrindole. Compared to these compounds, this compound offers unique advantages due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include:
Metralindole: Another reversible inhibitor of monoamine oxidase A with similar antidepressant properties.
Tetrindole: A structurally related compound with comparable pharmacological effects
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3/i7D2,8D2 |
InChI Key |
IWVRVEIKCBFZNF-OSEHSPPNSA-N |
Isomeric SMILES |
[2H]C1(C(N2C3=C(C=C(C=C3)C)C4=C2C(N1)CCC4)([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 |
Origin of Product |
United States |
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